

## The discovery and development of Entrectinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Emzeltrectinib |           |
| Cat. No.:            | B12403038      | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Entrectinib

#### **Abstract**

Entrectinib (Rozlytrek®) is a potent, orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK) tyrosine kinases. Developed to address the therapeutic need in cancers driven by specific oncogenic fusions, its journey from discovery to regulatory approval exemplifies the paradigm of targeted, tumor-agnostic drug development. This guide provides a comprehensive technical overview of Entrectinib, detailing its discovery, mechanism of action, preclinical profile, and pivotal clinical development. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows for researchers and drug development professionals.

## **Discovery and Development History**

Entrectinib was originally discovered and synthesized by Nerviano Medical Sciences (NMS) in Italy.[1][2] The compound, initially known as NMS-E628, was developed from the chemical optimization of an ALK inhibitor scaffold and was identified as a potent inhibitor of TRK, ROS1, and ALK kinases.[3][4]

The initial Phase I clinical study, ALKA-372-001, began in 2012 and was conducted in Italy, generating key first-in-human data.[1][2] The success of this initial trial led to a collaboration with the US-based biotechnology company Ignyta, which continued the global clinical development under the identifier RXDX-101.[2] Ignyta advanced Entrectinib into a global,



registration-enabling Phase II basket trial, STARTRK-2. Subsequently, Ignyta was acquired by Roche, which now markets the drug worldwide.[2]

Entrectinib received its first global approval in Japan in June 2019 for NTRK fusion-positive tumors.[5] The U.S. Food and Drug Administration (FDA) granted accelerated approval in August 2019 for two indications: adults with ROS1-positive metastatic non-small cell lung cancer (NSCLC) and adult and pediatric patients 12 years and older with NTRK gene fusion-positive solid tumors.[6]

### **Mechanism of Action**

Entrectinib is a selective, ATP-competitive tyrosine kinase inhibitor.[7][8] Its primary targets are the kinase domains of TRKA, TRKB, TRKC, ROS1, and ALK.[9] In cancers harboring chromosomal rearrangements of the NTRK1/2/3, ROS1, or ALK genes, the resulting fusion proteins are constitutively active, driving oncogenic signaling pathways that lead to uncontrolled cell proliferation and survival—a phenomenon known as "oncogene addiction".[9] [10]

By binding to the ATP-binding site of these kinases, Entrectinib blocks their phosphorylation and activation, thereby inhibiting downstream signaling cascades.[11] Key pathways suppressed by Entrectinib include the MAPK/ERK, PI3K/AKT, and (for ALK) JAK/STAT pathways, ultimately leading to the induction of apoptosis and the shrinkage of tumors.[7][12]

### **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: Simplified TRK and ROS1 Signaling Inhibition by Entrectinib.



# Preclinical Development In Vitro Potency and Selectivity

Entrectinib demonstrated potent inhibition against its target kinases in biochemical assays and cellular models. It was found to be highly selective, with significantly lower activity against other kinases like ABL and RET.[4]

| Target Kinase | Biochemical IC₅o<br>(nM) | Cellular IC50 (nM) | Cell Model     |
|---------------|--------------------------|--------------------|----------------|
| TRKA          | 1.7[10]                  | 3[4]               | Ba/F3 TEL-TRKA |
| TRKB          | 0.1[10]                  | 3[4]               | Ba/F3 TEL-TRKB |
| TRKC          | 0.1[10]                  | 3[4]               | Ba/F3 TEL-TRKC |
| ROS1          | 0.2[10]                  | 5[4]               | Ba/F3 TEL-ROS1 |
| ALK           | 1.6[10]                  | 12[4]              | Ba/F3 NPM-ALK  |

Table 1: In Vitro

Inhibitory Potency of

Entrectinib.

### **CNS** Penetration

A key design feature of Entrectinib is its ability to cross the blood-brain barrier, a critical attribute for treating CNS metastases, which are common in ROS1 and NTRK fusion-positive cancers.[13] Preclinical studies confirmed significant CNS penetration across multiple species. Entrectinib is a weak substrate for the P-glycoprotein (P-gp) efflux pump, unlike other inhibitors such as crizotinib, which contributes to its enhanced CNS exposure.[14]



| Species                                              | Brain-to-Blood Ratio |
|------------------------------------------------------|----------------------|
| Mouse                                                | 0.4[15][16]          |
| Rat                                                  | 0.6 - 1.0[15][16]    |
| Dog                                                  | 1.4 - 2.2[15][16]    |
| Table 2: Preclinical CNS Penetration of Entrectinib. |                      |

## **In Vivo Antitumor Activity**

Oral administration of Entrectinib led to significant tumor regression in various mouse xenograft and transgenic models harboring TRKA, ROS1, or ALK fusions.

- TRKA-driven Model: In mice bearing KM12 colorectal carcinoma xenografts (TPM3-TRKA fusion), oral Entrectinib at 30 and 60 mg/kg twice daily resulted in potent tumor growth inhibition.[3]
- ROS1-driven Model: In a Ba/F3-TEL-ROS1 xenograft model, Entrectinib at 60 mg/kg twice daily led to significant tumor growth inhibition.[17]
- ALK-driven Models: Entrectinib induced complete tumor regression in Karpas-299 and SR-786 anaplastic large-cell lymphoma xenografts.[3][18] In a transgenic mouse model of NPM-ALK-driven lymphoma, treatment resulted in the regression of thymic tumor masses.[3][19]
- Intracranial Model: In a mouse model with intracranial NCI-H2228 (EML4-ALK) lung cancer metastases, Entrectinib treatment provided a significant survival benefit compared to the control group (57 vs. 34 days).[15][16]

# **Clinical Development**

The clinical efficacy and safety of Entrectinib were established through an integrated analysis of three key multicenter, open-label trials: ALKA-372-001 (Phase I), STARTRK-1 (Phase I), and STARTRK-2 (Phase II basket trial).[20][21][22]

**Caption:** Generalized Clinical Trial Workflow for Entrectinib Studies.



### **Efficacy in NTRK Fusion-Positive Solid Tumors**

The primary efficacy analysis for the tumor-agnostic indication was based on an integrated dataset of patients with NTRK fusion-positive solid tumors.

| Efficacy Endpoint                                                | Integrated Analysis (n=54)<br>[6] | Updated Analysis (n=121)<br>[23] |
|------------------------------------------------------------------|-----------------------------------|----------------------------------|
| Objective Response Rate (ORR)                                    | 57% (95% CI: 43, 71)              | 61.2%                            |
| - Complete Response (CR)                                         | -                                 | 15.7%                            |
| - Partial Response (PR)                                          | -                                 | 45.5%                            |
| Duration of Response (DoR)                                       | 68% ≥ 6 months                    | Median: 20.0 months              |
| 45% ≥ 12 months                                                  |                                   |                                  |
| Progression-Free Survival (PFS)                                  | -                                 | Median: 13.8 months              |
| Intracranial ORR (Measurable CNS Disease)                        | -                                 | 63.6% (n=11)                     |
| Table 3: Clinical Efficacy in NTRK Fusion-Positive Solid Tumors. |                                   |                                  |

Responses were observed across 10 different tumor types, including sarcoma, NSCLC, mammary analogue secretory carcinoma (MASC), breast, thyroid, and colorectal cancer.[6]

# Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)

The efficacy in ROS1-rearranged NSCLC was evaluated in a dedicated cohort from the integrated trials.



| Efficacy Endpoint                                  | Integrated Analysis (n=51)<br>[6] | Updated Analysis (n=168)<br>[13]      |
|----------------------------------------------------|-----------------------------------|---------------------------------------|
| Objective Response Rate (ORR)                      | 78% (95% CI: 65, 89)              | 68% (95% CI: 60.2, 74.8)              |
| - Complete Response (CR)                           | -                                 | 13%                                   |
| Duration of Response (DoR)                         | 55% ≥ 12 months                   | Median: 20.5 months                   |
| Progression-Free Survival<br>(PFS)                 | -                                 | Median: 15.7 months                   |
| Overall Survival (OS)                              | -                                 | Median: 47.8 months                   |
| Intracranial ORR (Baseline CNS Disease)            | 55% (n=20)[24]                    | 79.2% (Measurable CNS<br>Disease)[20] |
| Table 4: Clinical Efficacy in ROS1-Positive NSCLC. |                                   |                                       |

### **Safety and Tolerability**

Across clinical trials, Entrectinib was generally well-tolerated. The most common adverse events were Grade 1 or 2 and were reversible with dose modification or interruption.[25] The most frequently reported treatment-related adverse events included dysgeusia (taste disturbances), fatigue, dizziness, constipation, weight gain, and paresthesias.[13][25]

# **Experimental Protocols**Preclinical: In Vitro Kinase Inhibition Assay

Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]

- Enzyme Source: Recombinant human kinase domains (e.g., ALK, ROS1, TRKA) were used.
- Assay Principle: Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.
- Procedure:



- Kinase, substrate, and ATP were incubated in a reaction buffer (e.g., 50 mM HEPES, pH
   7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Tween-20).
- Entrectinib was added at various concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the dose-response relationship.
- The reaction was initiated by the addition of ATP and incubated at room temperature.
- The reaction was stopped by adding EDTA.
- A detection mix containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.
- After incubation, the TR-FRET signal was read on a suitable plate reader.
- Data Analysis: The concentration of Entrectinib required to inhibit 50% of the kinase activity (IC<sub>50</sub>) was calculated using non-linear regression analysis.

### **Preclinical: In Vivo Xenograft Tumor Model**

Protocol adapted from Ardini E, et al. Mol Cancer Ther. 2016.[3][8][17]

- Animal Model: Female athymic nude mice (e.g., CD-1 nu/nu), 4-6 weeks old.
- Cell Implantation: Human tumor cells (e.g., 5-10 x 10<sup>6</sup> KM12 or Karpas-299 cells) suspended in a solution like Matrigel were injected subcutaneously into the flank of each mouse.
- Tumor Growth and Staging: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>). Tumor volume was calculated using the formula: (length x width<sup>2</sup>) / 2.
- Treatment Administration: Once tumors reached the target size, mice were randomized into control and treatment groups.
  - Vehicle Control: Administered orally (p.o.) on the same schedule as the drug (e.g., 0.5% methylcellulose).
  - Entrectinib: Administered orally, typically twice daily (BID), at specified doses (e.g., 15, 30, or 60 mg/kg) for a defined period (e.g., 10-21 consecutive days).



- Monitoring and Endpoints:
  - Tumor volumes and body weights were measured 2-3 times per week.
  - The primary endpoint was tumor growth inhibition (TGI).
  - Animals were euthanized when tumors reached a maximum size or at the end of the study period. For mechanism-of-action studies, tumors were collected at specific time points post-dosing for pharmacodynamic analysis (e.g., Western blot).[17]

### Clinical: STARTRK-2 Trial Protocol (Simplified)

Protocol based on NCT02568267 and associated publications.[1][15][26]

- Study Design: An open-label, multicenter, global, Phase II basket study.
- Patient Population: Patients with locally advanced or metastatic solid tumors confirmed to harbor an NTRK1/2/3, ROS1, or ALK gene fusion. Patients were required to have an ECOG performance status of 0-2. Prior treatment with inhibitors targeting these specific kinases was generally not allowed.[1][24]
- Screening and Enrollment:
  - Gene fusions were identified by local or central laboratory testing using nucleic acid-based methods (e.g., NGS, FISH, or PCR).
  - Baseline tumor assessments, including brain imaging (MRI or CT), were performed within
     30 days before the first dose.[5][16]
- Treatment: Entrectinib was administered orally at a dose of 600 mg once daily in continuous
   4-week cycles.[15] Treatment continued until disease progression or unacceptable toxicity.
- Tumor Response Evaluation:
  - Tumor assessments were performed at the end of Cycle 1, then every 8 weeks thereafter, and at the end of treatment.[5]



- Response was evaluated by both the investigator and a Blinded Independent Central Review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[12][16]
- Endpoints:
  - Primary: Objective Response Rate (ORR) and Duration of Response (DoR).
  - Secondary: Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy (e.g., intracranial ORR), and safety.[16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. kanser.org [kanser.org]
- 8. researchgate.net [researchgate.net]
- 9. mediantechnologies.com [mediantechnologies.com]
- 10. RECIST 1.1 Update and Clarification: From the RECIST Committee PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Radiology Assistant: RECIST 1.1 the basics [radiologyassistant.nl]
- 12. project.eortc.org [project.eortc.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]

### Foundational & Exploratory





- 14. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient-reported outcomes from STARTRK-2: a global phase II basket study of entrectinib for ROS1 fusion-positive non-small-cell lung cancer and NTRK fusion-positive solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Review Entrectinib (Rozlytrek) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. forpatients.roche.com [forpatients.roche.com]
- 25. Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. STARTRK-2 Clinical trial Breast Cancer Foundation NZ [breastcancerfoundation.org.nz]
- To cite this document: BenchChem. [The discovery and development of Entrectinib].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403038#the-discovery-and-development-of-entrectinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com